6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide
Overview
Description
6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of a chlorinated pyridazine ring and a carboxylic acid amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated pyridazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridazine derivatives .
Scientific Research Applications
6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated pyridazine derivatives and carboxylic acid amides. Examples include:
- 6-CHLOROPYRIDAZINE-3-CARBOXYLIC Acid
- 2-CYCLOPROPYL-2-HYDROXYETHYL)AMIDE
Uniqueness
What sets 6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12ClN3O2 |
---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
6-chloro-N-(2-cyclopropyl-2-hydroxyethyl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C10H12ClN3O2/c11-9-4-3-7(13-14-9)10(16)12-5-8(15)6-1-2-6/h3-4,6,8,15H,1-2,5H2,(H,12,16) |
InChI Key |
LHISOGUWFQLNLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CNC(=O)C2=NN=C(C=C2)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.